
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of Tokyo and has since been extensively studied for its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves the inhibition of macrophage activity by targeting the enzyme macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that is produced by macrophages and plays a key role in the immune response and inflammation. This compound binds to MIF and inhibits its activity, thereby reducing inflammation and alleviating symptoms associated with inflammation-related diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting MIF. This compound has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is its specificity for MIF, which makes it a promising therapeutic agent for diseases associated with inflammation and MIF overexpression. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research on 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. One area of focus is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammation-related diseases. Another area of focus is the exploration of the potential applications of this compound in other diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves a multi-step process starting with the reaction of 5-aminopentanal with isocyanate, followed by the reaction with isoquinoline-5-sulfonyl chloride. The resulting product is then reacted with sodium borohydride to yield this compound. The entire process is carried out under carefully controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that this compound can inhibit the activity of macrophages, which play a key role in the immune response and inflammation. By inhibiting macrophage activity, this compound can reduce inflammation and alleviate symptoms associated with these diseases.
Propiedades
IUPAC Name |
2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-12-11-18-7-2-8-19(10-9-18)23(21,22)16-4-1-3-14-13-17-6-5-15(14)16/h1,3-6,13,20H,2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQLHICNOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)

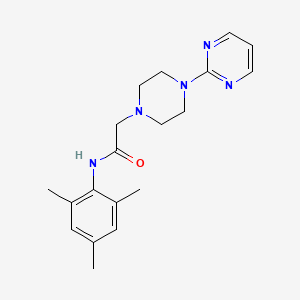
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
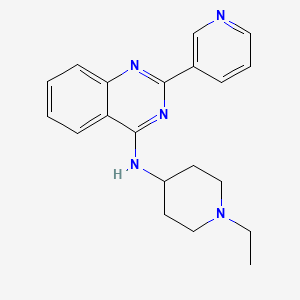


![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
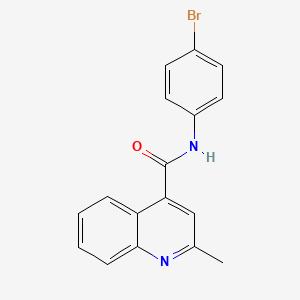
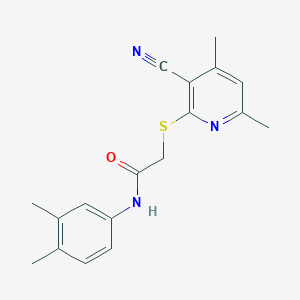
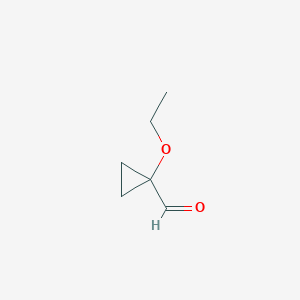
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)